ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride
Description
Evolution of Pyrimidine Research in Medicinal Chemistry
Pyrimidines have served as foundational scaffolds in medicinal chemistry since their identification as critical components of nucleic acids in the early 20th century. The structural versatility of the pyrimidine ring—characterized by two nitrogen atoms at positions 1 and 3—enables diverse functionalization, making it a privileged structure in drug discovery. Early work focused on natural pyrimidine derivatives like thymine and cytosine, but synthetic modifications, such as the introduction of electron-withdrawing or donating groups at positions 2, 4, 5, and 6, expanded their pharmacological potential. By the mid-20th century, pyrimidine analogs like 5-fluorouracil demonstrated anticancer activity, catalyzing interest in structurally novel derivatives for oncology and infectious diseases.
The integration of computational chemistry and high-throughput screening in the 21st century further accelerated the development of pyrimidine-based therapeutics. For example, pyrimidine-4-carboxylate derivatives gained prominence due to their ability to mimic ATP in kinase inhibition, enabling targeted therapies for cancers and inflammatory disorders. This evolution underscores the pyrimidine ring’s adaptability to modern drug design paradigms.
Emergence of Aminocyclopropyl-Substituted Heterocycles
Aminocyclopropyl groups, characterized by a strained three-membered cyclopropane ring fused to an amine moiety, emerged as key pharmacophores in the 1990s. Their incorporation into heterocyclic frameworks introduces conformational rigidity, enhancing binding affinity and metabolic stability. Early applications included analogs of captopril, where the cyclopropane ring improved angiotensin-converting enzyme (ACE) inhibition by enforcing a bioactive conformation.
The synthesis of aminocyclopropyl-substituted heterocycles initially faced challenges due to the strain inherent in cyclopropane rings. However, advances in transition metal catalysis, such as titanium-mediated cyclopropanation and palladium-catalyzed cross-coupling, enabled efficient access to these scaffolds. For instance, titanium(IV) alkoxide complexes facilitated intramolecular cyclopropanation of N-homoallylamines, yielding 2,3-methanopyrrolidines with high stereocontrol. These methodologies laid the groundwork for incorporating aminocyclopropyl groups into pyrimidine systems.
Historical Development of Pyrimidine-4-Carboxylate Derivatives
Pyrimidine-4-carboxylates represent a specialized subclass where the carboxylate group at position 4 enhances hydrogen-bonding interactions with biological targets. Early synthetic routes relied on condensation reactions between β-keto esters and amidines, but regioselectivity issues limited their utility. The advent of cross-coupling chemistry in the 2000s addressed these challenges, enabling precise functionalization at positions 2 and 4.
A landmark development was the synthesis of ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride, which combined the bioisosteric properties of the cyclopropane ring with the hydrogen-bonding capacity of the carboxylate group. This compound’s discovery stemmed from efforts to optimize kinase inhibitors by replacing flexible alkyl chains with conformationally constrained cyclopropane moieties. The hydrochloride salt form improved solubility, facilitating in vitro and in vivo evaluations.
Research Significance in Contemporary Heterocyclic Chemistry
The integration of aminocyclopropyl and pyrimidine-4-carboxylate motifs exemplifies modern strategies in heterocyclic chemistry to balance metabolic stability and target engagement. The compound’s strained cyclopropane ring reduces entropic penalties during binding, while the pyrimidine-carboxylate core interacts with catalytic lysine or aspartate residues in enzymes.
Recent advances in C–H activation and photoredox chemistry have further streamlined the synthesis of such hybrids. For example, nitrogen ylide-mediated cyclopropanation, reported in 2023, enabled the stereoselective synthesis of trans-cyclopropane derivatives from 2-chloro-4-methylpyrimidine precursors. These innovations highlight the compound’s role in advancing synthetic methodologies and its potential as a template for next-generation therapeutics.
Table 1: Key Synthetic Routes to Ethyl 2-(1-Aminocyclopropyl)Pyrimidine-4-Carboxylate Hydrochloride
Properties
IUPAC Name |
ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-2-15-8(14)7-3-6-12-9(13-7)10(11)4-5-10;/h3,6H,2,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNXUFSAQPEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via a cyclopropanation reaction, where an appropriate aminating agent is used to form the cyclopropyl ring.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl2-(1-aminocyclopropyl)pyrimidine-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Pyrimidine vs. Non-Aromatic Backbones: The target compound’s pyrimidine ring distinguishes it from simpler amines like (1-aminocyclopropyl)methanol hydrochloride, which lacks aromaticity. This aromaticity may enhance binding to biological targets (e.g., enzymes or receptors) compared to aliphatic analogs .
- Ester vs. This could influence metabolic stability or prodrug design .
Physicochemical Properties
- Solubility: All three compounds exhibit moderate to high aqueous solubility due to hydrochloride salts. However, the pyrimidine ring’s hydrophobicity may slightly reduce solubility compared to (1-aminocyclopropyl)methanol hydrochloride .
- Similarity Scores : O-Butylhydroxylamine hydrochloride shows the highest similarity (0.82), likely due to shared amine and salt features. However, its lack of a cyclopropane or aromatic system limits functional comparability .
Research Findings and Limitations
- Lumping Strategy Relevance : Compounds with cyclopropane or amine groups (e.g., those listed above) may be grouped in computational models due to shared reactivity patterns, as seen in lumping strategies that simplify reaction networks .
- Data Gaps: Experimental data on the target compound’s stability, toxicity, and synthetic routes are scarce.
Biological Activity
Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride (CAS No. 2378502-67-9) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biochemical pathways, and case studies that highlight its efficacy in various biological contexts.
Target Identification
The compound is believed to interact with specific biological targets, particularly in the context of neurological and metabolic pathways. Its structural similarity to known inhibitors suggests it may modulate enzyme activities associated with neurotransmitter regulation and metabolic processes.
Mode of Action
Research indicates that compounds similar to ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate can inhibit enzymes involved in neurotransmitter synthesis and degradation, notably those affecting gamma-aminobutyric acid (GABA) levels. This modulation can have implications for treating neurological disorders such as epilepsy and anxiety disorders.
Biological Activity Overview
The biological activity of ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride has been evaluated across several domains:
Neuroprotective Effects
A study conducted by Acar et al. demonstrated that inhibitors of GABA-AT significantly increase GABA concentrations, suggesting therapeutic potential for conditions characterized by GABA deficiency. This finding aligns with the expected action of ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride as a GABA modulator.
Antitumor Activity
In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by interfering with metabolic pathways critical for tumor survival. For instance, the inhibition of isocitrate dehydrogenase (IDH) has been linked to reduced tumorigenesis in glioblastoma models . Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride may exhibit similar properties, warranting further investigation.
Anti-inflammatory Properties
Research indicates that certain pyrimidine derivatives possess anti-inflammatory effects by modulating cytokine production and reducing oxidative stress . Ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride's potential in this area could be explored through clinical trials focusing on inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for the preparation of ethyl 2-(1-aminocyclopropyl)pyrimidine-4-carboxylate hydrochloride?
The synthesis typically involves nucleophilic substitution reactions where cyclopropylamine reacts with a halogenated pyrimidine carboxylate ester. Key steps include:
- Halogen displacement : A halogen atom (e.g., Cl) at the pyrimidine C2 position is replaced by the cyclopropylamine group under basic conditions (e.g., NaOH in THF) .
- Salt formation : The free base is treated with HCl in anhydrous ethanol to form the hydrochloride salt .
- Optimized conditions : Maintain temperatures at 0–5°C to suppress side reactions, and use stoichiometric ratios of 1:1.2 (amine:ester) for maximum yield (70–85%) .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity. Use a C18 column and methanol/water (70:30) mobile phase .
- Spectroscopy : 1H NMR (D2O) identifies the cyclopropane ring protons as multiplets (δ 1.2–1.5 ppm), while 13C NMR confirms the carboxylate carbonyl at δ 165–170 ppm .
- Mass spectrometry : ESI-MS ([M+H]+) achieves <2 ppm mass accuracy to verify molecular weight .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves (≥0.11 mm thickness) and respiratory protection (APF ≥10) during powder handling .
- Storage : Keep in amber glass containers at 2–8°C with desiccant packs, segregated from oxidizing agents .
- Emergency response : For eye exposure, irrigate with saline (pH 7.4) for 15 minutes; administer activated charcoal (1 g/kg) within 60 minutes of ingestion .
Advanced Research Questions
Q. How can design of experiments (DOE) methodologies optimize the synthesis?
A central composite design (CCD) with four factors—temperature (0–10°C), molar ratio (1–1.5), reaction time (4–12 h), and solvent volume (50–150 mL)—can identify optimal conditions. Response surface analysis reveals:
- Maximum yield (87%) at 5°C, 1.25 molar ratio, 8 h, and 100 mL solvent .
- Fractional factorial designs (2^4−1) reduce experiments from 81 to 27 while maintaining model accuracy (R² > 0.9) .
Q. What computational strategies predict reaction pathways for cyclopropane ring formation?
- DFT calculations : B3LYP/6-311+G(d,p) level identifies a 32.7 kcal/mol activation barrier for the [2+1] cycloaddition mechanism .
- Solvent effects : Molecular dynamics simulations (NAMD) show 15% higher reaction efficiency in DMF than THF due to zwitterionic intermediate stabilization .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare variables like cell line passage number (p < 0.01) and serum concentration (β = −0.45). Standardize protocols using CLSI M07-A11 guidelines .
- Multi-variable regression : Primary endothelial cells show 3.2-fold higher sensitivity (95% CI: 2.1–4.8) than cancer lines .
Q. What advanced purification techniques address solubility challenges?
- Countercurrent chromatography (CCC) : A heptane/ethyl acetate/methanol/water (5:5:5:5) system achieves 99.2% purity (K = 2.3) .
- pH-selective precipitation : Adjust HCl concentration from 0.1 M to 0.5 M in ethanol/water (70:30) to exploit pH-dependent solubility (pKa = 4.1) .
Q. How do structural modifications at the cyclopropane ring influence physicochemical properties?
- Hammett analysis : Electron-withdrawing groups (e.g., −NO₂, σ = 0.78) increase aqueous solubility by 150% but reduce logP from 1.8 to 0.3 .
- Crystal engineering : Methyl substitution at the bridgehead raises melting point by 28°C (ΔΔHfus = 4.2 kJ/mol) via enhanced packing .
Key Parameters Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
